molecular formula C9H10N2O2 B1291974 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid CAS No. 954233-05-7

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1291974
CAS No.: 954233-05-7
M. Wt: 178.19 g/mol
InChI Key: BSLXWOKIRNVYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Asymmetric Catalysis and Synthesis of Cyclopropyl Derivatives

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid and its derivatives have been used in asymmetric catalysis, particularly in the synthesis of cyclopropyl-dehydroamino acids and dictyopterene C′. These compounds are synthesized via a series of reactions including cyclopropenation, hydrogenation, and Wittig reaction, showcasing the versatility of the cyclopropyl group in synthetic organic chemistry (Imogaı̈ et al., 1998).

2. Antibacterial Agent Synthesis

Derivatives of this compound have been explored as potent antibacterial agents. The structure-activity relationships of these compounds have been studied, indicating their potential in the development of new antibacterial therapies (Bouzard et al., 1992).

3. Role in Synthesis of Bioactive Compounds

The cyclopropyl group, present in this compound, is a key moiety in the synthesis of various bioactive compounds. It has been used as a leading compound for biological activity, leading to the development of compounds with significant herbicidal and fungicidal activities (Tian et al., 2009).

4. Topoisomerase II Inhibitory Activity

Derivatives of this compound have shown inhibitory activity against mammalian topoisomerase II, making them potential candidates for anticancer drug development. These compounds exhibit the ability to interact with topoisomerase II, affecting DNA processes vital for cancer cell growth (Wentland et al., 1993).

5. Synthesis of Heterocyclic Compounds

This compound derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating significant pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Malinka et al., 1989).

Mechanism of Action

The mechanism of action for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLXWOKIRNVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624525
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-05-7
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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